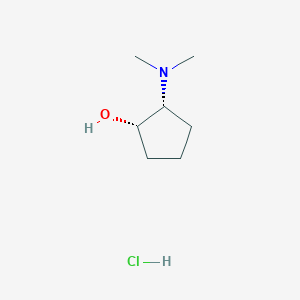
2-Hydroxy-4-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a sulfamoyl group at the fourth position on the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. The reaction is carried out by treating salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The hydroxyl and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of 2-hydroxy-4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes by forming stable complexes, leading to a decrease in the production of specific metabolites.
Comparación Con Compuestos Similares
Similar Compounds
4-Sulfamoylbenzoic acid: Lacks the hydroxyl group at the second position.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfamoyl group at the fourth position.
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: Contains a chloro group in addition to the hydroxyl and sulfamoyl groups.
Uniqueness
2-Hydroxy-4-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a broad range of applications in various fields.
Propiedades
Número CAS |
43059-24-1 |
|---|---|
Fórmula molecular |
C7H7NO5S |
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
2-hydroxy-4-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)(H2,8,12,13) |
Clave InChI |
DBMSSUODVFRPHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)







![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)




